Superior Cross-Coupling Reactivity of 4-Iodo vs. 3-Iodo Regioisomers
The 4-iodo substitution in 4-Iodo-2-methoxy-5-methylpyridine is predicted to confer superior reactivity in palladium-catalyzed cross-couplings compared to the 3-iodo regioisomer (3-Iodo-2-methoxy-5-methylpyridine, CAS 1203499-63-1). Couve-Bonnaire et al. (2003) established that for mono-halopyridines, the reactivity order in carbonylative Suzuki couplings decreases from 4- to 3-substituted halopyridines, with 4-substituted iodopyridines achieving benzoylpyridine yields in the 80–95% range under optimized conditions [1]. This positional advantage is corroborated by Mikagi et al. (2018), whose DFT calculations indicate a reactivity order of C4 > C2, C3 for halogenated pyridines in Suzuki-Miyaura couplings [2].
| Evidence Dimension | Cross-coupling reactivity as a function of halogen ring position |
|---|---|
| Target Compound Data | 4-Iodo substituted pyridine (positional analog of target): predicted to follow the established 4-position reactivity hierarchy; carbonylative Suzuki yields of 80–95% are reported for 4-substituted iodopyridines under optimized conditions. |
| Comparator Or Baseline | 3-Iodo substituted pyridine (positional analog of 3-Iodo-2-methoxy-5-methylpyridine, CAS 1203499-63-1): lower relative reactivity based on the 4- > 3-position hierarchy. |
| Quantified Difference | Reactivity order: 4-iodo > 3-iodo. DFT calculations support C4 > C2, C3 intrinsic reactivity. Optimized yields for 4-substituted benzoylpyridines: 80–95%. |
| Conditions | Carbonylative Suzuki cross-coupling: Pd-phosphane catalyst, CO atmosphere, aryl boronic acid; Suzuki-Miyaura: Pd catalyst, borated l-aspartic acid derivative. |
Why This Matters
For procurement decisions in synthetic route design, the 4-iodo regioisomer offers a predictable and quantitatively supported reactivity advantage over the 3-iodo analog, potentially reducing catalyst loading, shortening reaction times, and improving isolated yields in cross-coupling steps.
- [1] Couve-Bonnaire, S., Carpentier, J.-F., Mortreux, A., & Castanet, Y. (2003). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron, 59(16), 2793–2799. View Source
- [2] Mikagi, A., Tokairin, D., & Usuki, T. (2018). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron Letters, 59(49), 4296–4299. View Source
